N1-(4-methoxyphenethyl)-N2-(o-tolyl)oxalamide
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Overview
Description
N1-(4-methoxyphenethyl)-N2-(o-tolyl)oxalamide is an organic compound that belongs to the class of oxalamides. This compound is characterized by the presence of a methoxyphenethyl group and an o-tolyl group attached to the oxalamide core. Oxalamides are known for their diverse applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
The primary target of N1-(4-methoxyphenethyl)-N2-(o-tolyl)oxalamide, also known as N’-[2-(4-METHOXYPHENYL)ETHYL]-N-(2-METHYLPHENYL)ETHANEDIAMIDE, is α-glucosidase . α-glucosidase is an enzyme that breaks down complex carbohydrates into simple sugars, playing a crucial role in carbohydrate digestion.
Mode of Action
The compound interacts with α-glucosidase, inhibiting its activity . This inhibition prevents the breakdown of complex carbohydrates, thereby reducing the amount of glucose released into the bloodstream.
Result of Action
The molecular effect of the compound’s action is the inhibition of α-glucosidase, leading to a decrease in the breakdown of complex carbohydrates. On a cellular level, this results in reduced glucose absorption and lower postprandial blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methoxyphenethyl)-N2-(o-tolyl)oxalamide typically involves the reaction of 4-methoxyphenethylamine with o-tolyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
4-methoxyphenethylamine+o-tolyl isocyanate→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(4-methoxyphenethyl)-N2-(o-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxalamide core can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
N1-(4-methoxyphenethyl)-N2-(o-tolyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-methoxyphenethyl)-N2-(p-tolyl)oxalamide
- N1-(4-methoxyphenethyl)-N2-(m-tolyl)oxalamide
- N1-(4-methoxyphenethyl)-N2-(phenyl)oxalamide
Uniqueness
N1-(4-methoxyphenethyl)-N2-(o-tolyl)oxalamide is unique due to the specific positioning of the methoxy and tolyl groups, which can influence its chemical reactivity and biological activity. The ortho position of the tolyl group may result in steric hindrance, affecting the compound’s interaction with molecular targets compared to its para or meta counterparts.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-N'-(2-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13-5-3-4-6-16(13)20-18(22)17(21)19-12-11-14-7-9-15(23-2)10-8-14/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWQJWCYBYQBQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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